Menaquinol-7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

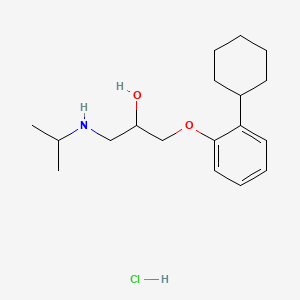

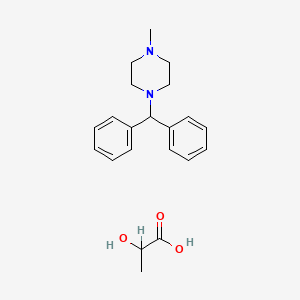

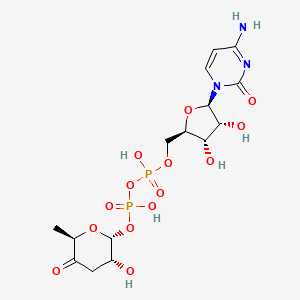

Menaquinol-7 is a menaquinol whose structure comprises a 2-methylbenzohydroquinone nucleus and a side chain of seven isoprenoid units. It has a role as an electron donor.

Scientific Research Applications

Production and Application in Health

Menaquinone-7 (MK-7), a form of vitamin K2, has been identified as a potent agent in preventing osteoporosis and cardiovascular diseases, in addition to its role in blood coagulation. Advances in the production and recovery of MK-7, including fermentation techniques, have been explored to improve its industrial-scale production. This is significant for its application in health and nutrition (Mahdinia, Demirci, & Berenjian, 2017).

Menaquinone Biosynthesis and Inhibitors

Research on menaquinone biosynthesis has led to the discovery of inhibitors that target the MenA enzyme in the menaquinone biosynthesis pathway. These developments have implications for developing antimicrobial agents against pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (Choi et al., 2016).

Fermentation Techniques for MK-7 Production

Optimization of fermentation parameters for MK-7 production using Bacillus subtilis natto in biofilm reactors has been a focus. This approach has shown to significantly enhance MK-7 production, offering an effective strategy for addressing challenges associated with MK-7 fermentation (Mahdinia, Demirci, & Berenjian, 2018).

MK-7 in Rheumatoid Arthritis Treatment

A clinical study suggested the potential of MK-7 as a pharmacological therapy in treating rheumatoid arthritis. The study found significant improvements in disease activity among RA patients treated with MK-7, highlighting its therapeutic benefits (Abdel-Rahman, Alkady, & Ahmed, 2015).

MK-7 and Cardiovascular Health

The effect of MK-7 supplementation on cardiovascular health, particularly arterial stiffness in postmenopausal women, was studied. Results showed that long-term MK-7 supplementation improves arterial stiffness, suggesting its beneficial impact on cardiovascular health (Knapen et al., 2015).

Optimization of MK-7 Biosynthesis

Advancements in the optimization of MK-7 biosynthesis using modular pathway engineering in Bacillus subtilis were explored. This approach has significantly increased MK-7 yield, paving the way for more efficient production methods (Yang et al., 2018).

MK-7 in Neurological Diseases

A pilot study focused on the potential effects of vitamin K2 (MK-7) in patients with Parkinson's disease exhibiting mitochondrial dysfunction. This study aims to understand MK-7's impact on neurological conditions and explore its therapeutic applications (Prasuhn et al., 2021).

Properties

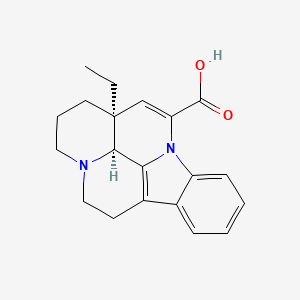

Molecular Formula |

C46H66O2 |

|---|---|

Molecular Weight |

651 g/mol |

IUPAC Name |

2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-methylnaphthalene-1,4-diol |

InChI |

InChI=1S/C46H66O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32,47-48H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+ |

InChI Key |

VFGNPJRRTKMYKN-LJWNYQGCSA-N |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)O |

SMILES |

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O)O |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide](/img/structure/B1209498.png)